molecular formula C16H21BO3 B6148607 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one CAS No. 1191063-75-8

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one

Cat. No.: B6148607
CAS No.: 1191063-75-8
M. Wt: 272.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one is a boronic acid derivative with potential applications in organic synthesis and medicinal chemistry. This compound features a boronic ester group attached to a tetrahydronaphthalenone structure, making it a valuable reagent in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 1,2,3,4-tetrahydronaphthalen-2-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen atmosphere.

  • Cross-Coupling Reactions: Another method involves a Suzuki-Miyaura cross-coupling reaction between 1,2,3,4-tetrahydronaphthalen-2-one and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst and a base like potassium carbonate (K2CO3).

Industrial Production Methods: The industrial production of this compound typically involves large-scale cross-coupling reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the boronic ester group.

  • Substitution: Substitution reactions involving the boronic ester group are common, often leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced boronic acid derivatives.

  • Substitution Products: New carbon-boron bonds and derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-boron bonds. It is a key reagent in the Suzuki-Miyaura reaction, which is used to synthesize biaryls and other complex organic molecules.

Biology: In biological research, the compound is used as a probe to study enzyme activities and binding interactions. Its boronic acid group can form reversible covalent bonds with amino acids, making it useful in studying protein functions.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a valuable tool in the design of new therapeutic agents.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one exerts its effects involves its ability to form stable boronic esters and boronic acids. These interactions are crucial in cross-coupling reactions and in forming complexes with biomolecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or drug binding.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Uniqueness: Compared to similar compounds, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one has a unique tetrahydronaphthalenone structure, which provides distinct chemical properties and reactivity. This structural difference allows for specific applications in organic synthesis and medicinal chemistry that are not possible with other boronic acid derivatives.

Properties

CAS No.

1191063-75-8

Molecular Formula

C16H21BO3

Molecular Weight

272.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.